N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide CAS number
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide CAS number
This guide provides a comprehensive technical overview of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide, a crucial chemical intermediate in the field of drug discovery and development. We will delve into its chemical identity, synthesis, applications, and safety protocols, offering field-proven insights for researchers, scientists, and professionals in medicinal chemistry.
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide is a specialized organic compound valued for its role as a reactive building block. Its structure uniquely combines a bulky, lipophilic tert-butyl group on an isoxazole ring with a reactive chloroacetamide functional group. This combination is pivotal for its utility in constructing more complex bioactive molecules.
Nomenclature and Isomerism: It is critical to distinguish this compound from its isomer, N-(3-tert-Butyl-1,2-oxazol-5-yl)-2-chloroacetamide. The numbering of the 1,2-oxazole (isoxazole) ring dictates the position of the substituents. The title compound has the tert-butyl group at position 5 and the chloroacetamide group at position 3. This specific arrangement is found in several potent kinase inhibitors. While a specific CAS number for N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide is not prominently listed in major databases, its direct precursor, 5-tert-butylisoxazol-3-amine, is commercially available. The properties of the final compound are largely inferred from its constituent parts.
Table 1: Physicochemical Properties
| Property | Value / Description | Rationale & Supporting Data |
|---|---|---|
| Molecular Formula | C₉H₁₃ClN₂O₂ | Derived from structural analysis. |
| Molecular Weight | 216.67 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a colorless to pale yellow solid. | Based on the appearance of similar compounds like 2-chloroacetamide, which is a colorless solid that can appear yellow with age.[1] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The bulky tert-butyl group and overall organic structure suggest hydrophobicity, while the amide group offers some polarity. The parent drug, Quizartinib, is soluble in DMSO.[2] |
| Reactivity | The chloroacetamide moiety is a potent electrophile, making it reactive towards nucleophiles (e.g., amines, thiols). | The chlorine atom is an excellent leaving group, activated by the adjacent carbonyl group, facilitating nucleophilic substitution reactions. This is a common strategy in fragment-based drug design. |
Synthesis and Characterization: A Self-Validating Protocol
The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide is a two-stage process. The primary challenge lies in the construction of the substituted isoxazole core, followed by a standard acylation reaction. The causality behind this approach is to first build the stable, less reactive heterocyclic core and then introduce the highly reactive "warhead" (the chloroacetamide group) in the final step to avoid unwanted side reactions.
Synthesis of the Core Intermediate: 5-tert-Butylisoxazol-3-amine
The precursor, 5-tert-butylisoxazol-3-amine, is a vital building block for various pharmaceuticals.[3][4] Its synthesis is a well-established process in organic chemistry, often involving the cycloaddition of a nitrile oxide with an alkyne, or the condensation of a β-keto ester derivative with hydroxylamine. A common and reliable method proceeds via a chloroxime intermediate.[5]
Final Acylation Step
The final product is synthesized via the acylation of 5-tert-butylisoxazol-3-amine with a chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride, in the presence of a non-nucleophilic base.
Diagram 1: Synthetic Workflow
Caption: A two-part synthetic workflow for the target compound.
Detailed Experimental Protocol (Illustrative)
Objective: To synthesize N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide from 5-tert-butylisoxazol-3-amine.
Materials:
-
5-tert-butylisoxazol-3-amine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-tert-butylisoxazol-3-amine in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. The reason for cooling is to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Base Addition: Add the non-nucleophilic base (e.g., TEA) to the solution and stir for 5 minutes. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: Add chloroacetyl chloride dropwise to the stirred solution. The slow addition maintains temperature control and ensures a homogenous reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize excess acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide.
Characterization: The structure of the final product should be unequivocally confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).[6][7]
Application in Drug Development: The FLT3 Kinase Inhibitor Scaffold
The primary significance of the N-(5-tert-butyl-1,2-oxazol-3-yl) moiety lies in its role as a key pharmacophore in potent kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their aberrant activation is a hallmark of many cancers.[8]
Case Study: Quizartinib (AC220)
The most prominent example is Quizartinib (AC220) , a highly potent and selective second-generation FMS-like tyrosine kinase-3 (FLT3) inhibitor.[2][9] Quizartinib is used for the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations.[9][10]
The N-(5-tert-butyl-1,2-oxazol-3-yl) group in Quizartinib is part of a urea linkage. In the co-crystal structure of Quizartinib bound to the FLT3 kinase domain, the tert-butyl group fits snugly into a hydrophobic pocket, contributing significantly to the inhibitor's high potency and selectivity.[10] The isoxazole ring and urea linker form critical hydrogen bonds with the kinase hinge region.[10]
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide serves as a valuable intermediate for synthesizing analogs of Quizartinib or other kinase inhibitors. The reactive chloroacetamide group allows for covalent modification or for further synthetic elaboration to build diverse molecular libraries for structure-activity relationship (SAR) studies.
Diagram 2: Role as a Kinase Inhibitor Fragment
Caption: The role of the title compound in the drug discovery pipeline.
Safety, Handling, and Storage
While specific safety data for the title compound is not available, a robust safety assessment can be made based on its functional groups, particularly the chloroacetamide moiety. 2-Chloroacetamide is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[11]
Table 2: GHS Hazard Profile (Inferred from 2-Chloroacetamide)
| Hazard Class | GHS Classification | Precautionary Statements (Examples) |
|---|---|---|
| Acute Toxicity, Oral | Category 3 (Toxic) | H301: Toxic if swallowed. P264, P270, P301+P310. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. P261, P272, P280. |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. P201, P202. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Personal Protective Equipment:
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][13]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][13] Store in a locked cabinet or an area accessible only to authorized personnel.
Conclusion
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide is more than a simple chemical; it is a key enabler in the rational design of targeted therapeutics. Its value is derived from the specific isomeric arrangement of its substituted isoxazole core, which has proven to be optimal for binding to the FLT3 kinase, and the presence of a reactive handle for further chemical modification. For scientists in drug discovery, understanding the synthesis, reactivity, and strategic importance of this molecule is essential for developing the next generation of kinase inhibitors to combat diseases like AML.
References
-
Khodot, E. N., & Rakitin, O. A. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1389. Available at: [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved January 28, 2026, from [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][6]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-tert-butylisoxazol-5-amine. Retrieved January 28, 2026, from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved January 28, 2026, from [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][6]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. Available at: [Link]
-
Zorn, J. A., et al. (2015). Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). PLoS ONE, 10(4), e0121177. Available at: [Link]
-
PubChem. (n.d.). N-tert-butyl-2-chloroacetamide. Retrieved January 28, 2026, from [Link]
-
Zorn, J. A., et al. (2015). Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). PLoS ONE, 10(4), e0121177. Available at: [Link]
-
Leggio, A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(31), 26189-26196. Available at: [Link]
-
Khodot, E. N., & Rakitin, O. A. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. ResearchGate. Available at: [Link]
-
International Labour Organization & World Health Organization. (n.d.). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved January 28, 2026, from [Link]
-
Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved January 28, 2026, from [Link]
-
Hunchak, V., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2022(3), M1432. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). quizartinib. Retrieved January 28, 2026, from [Link]
Sources
- 1. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-tert-butylisoxazol-5-amine [myskinrecipes.com]
- 5. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 6. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalkinomics.com [chemicalkinomics.com]
- 9. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
- 12. chemicalbook.com [chemicalbook.com]
- 13. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
